1-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a quinoline core structure substituted with a 2-chlorobenzyl group and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Piperidine Carboxamide Moiety: The final step involves the coupling of the substituted quinoline with piperidine-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group (if present) on the quinoline ring can be reduced to an amine.
Substitution: The 2-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological targets such as enzymes and receptors.
Materials Science: It can be explored for its potential use in the development of new materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. Further studies are needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are well-known for their antimalarial activity.
Benzyl-substituted Quinoline Derivatives: Compounds with similar benzyl substitutions on the quinoline core, which may exhibit similar biological activities.
Uniqueness
1-(8-((2-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is unique due to the specific combination of the 2-chlorobenzyl group and the piperidine carboxamide moiety on the quinoline core. This unique structure may confer distinct biological activities and properties compared to other quinoline derivatives.
Properties
IUPAC Name |
1-[8-[(2-chlorophenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c23-18-6-2-1-4-17(18)14-28-19-7-3-5-15-8-9-20(25-21(15)19)26-12-10-16(11-13-26)22(24)27/h1-9,16H,10-14H2,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWZGHQMAMZDQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC=CC=C4Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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